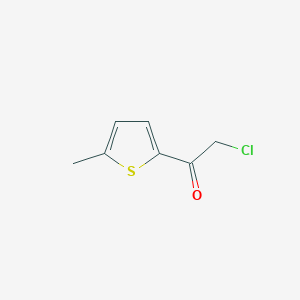

2-Chloro-1-(5-methylthiophen-2-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

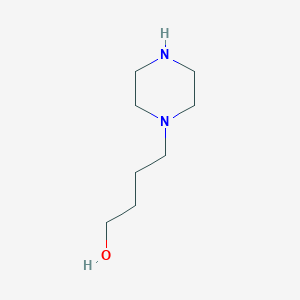

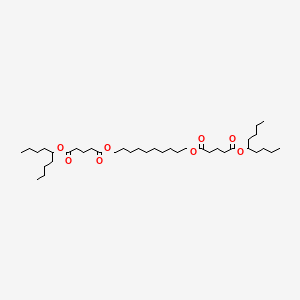

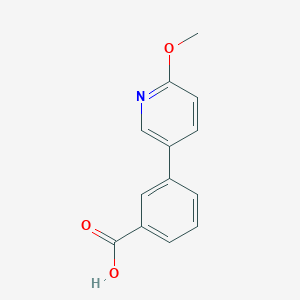

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a chemical compound with the CAS Number: 31772-42-61. It has a molecular weight of 174.651 and its IUPAC name is 2-chloro-1-(5-methyl-2-thienyl)ethanone1. It is stored at a temperature of 4°C and has a purity of 95%1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, it’s worth noting that similar compounds are often used as intermediates in the synthesis of other chemicals2.Molecular Structure Analysis

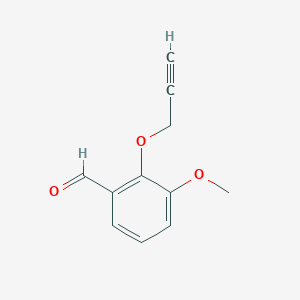

The InChI code for 2-Chloro-1-(5-methylthiophen-2-yl)ethanone is 1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H31. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-1-(5-methylthiophen-2-yl)ethanone. However, similar compounds are often used as intermediates in various chemical reactions2.Physical And Chemical Properties Analysis

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is a powder1. It has a melting point of 50-52°C1.科学研究应用

Synthesis and Characterization

2-Chloro-1-(5-methylthiophen-2-yl)ethanone serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A notable synthesis involves the reaction of 2-methylthiophene with sulfuryl chloride, yielding a product with a significant yield of 73.96% (Yang, 2010). The compound's vibrational and electronic properties have been extensively studied using density functional theory (DFT), providing insight into its stability and reactivity through natural bond analysis (Rao et al., 2018).

Biotransformation and Enantioselective Synthesis

Biotransformation using a new Acinetobacter sp. isolate has been applied for the enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the compound's potential in biocatalysis and asymmetric reduction. This process achieved an 83.2% yield with an enantiomeric excess (ee) of greater than 99.9%, offering a novel route for drug synthesis with high stereoselectivity (Miao et al., 2019).

Antimicrobial Activity

Research into the antimycotic activity of derivatives of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone has revealed promising results. Specifically, (benzo[b]thienyl)methyl ethers of this compound have shown significant antifungal activity, underscoring its potential in developing new antimycotic agents (Raga et al., 1992).

Molecular Docking and Structure-Activity Relationship

Further exploration of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone derivatives has involved molecular docking studies to understand their interaction with biological targets. Such studies are crucial for designing molecules with desired biological activities, including antitubercular agents and cholinesterase inhibitors, which can lead to new therapeutic agents (Wanjari, 2020).

安全和危害

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H3351. These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335)1.

未来方向

The future directions for this compound are not readily available. However, given its use as an intermediate in chemical synthesis, it may find applications in the development of new materials or pharmaceuticals.

Please note that this information is based on the data available and may not be fully comprehensive. For more detailed information, please refer to the relevant chemical safety datasheets or consult with a chemical professional.

属性

IUPAC Name |

2-chloro-1-(5-methylthiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSTLPOEOWEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407041 |

Source

|

| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-methylthiophen-2-yl)ethanone | |

CAS RN |

31772-42-6 |

Source

|

| Record name | 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)